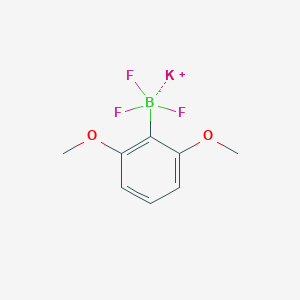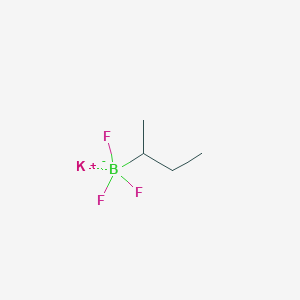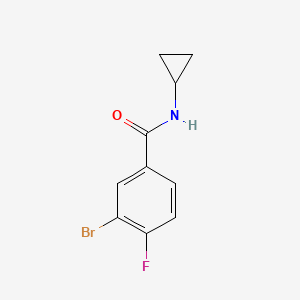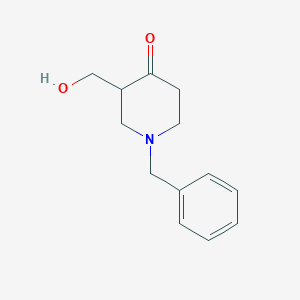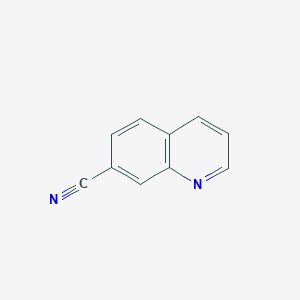
7-Cianoquinolina
Descripción general
Descripción
Quinoline-7-carbonitrile is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, which is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Aplicaciones Científicas De Investigación
Quinoline-7-carbonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Quinoline-7-carbonitrile, like many quinoline derivatives, has been found to have a diverse spectrum of biological activities . The primary targets of quinoline derivatives include c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal targets for the activation of important carcinogenic pathways .
Mode of Action
Quinoline derivatives interact with their targets through various mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness
Biochemical Pathways
The interaction of quinoline derivatives with their targets affects important carcinogenic pathways, specifically the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .
Pharmacokinetics
The optimization of quinoline derivatives for improved pharmacokinetic properties is a common focus in drug development .
Result of Action
The result of Quinoline-7-carbonitrile’s action at the molecular and cellular level is likely to be similar to other quinoline derivatives. These compounds have been reported to strongly activate cell apoptosis and inhibit tumor growth through various mechanisms
Action Environment
The synthesis of quinoline derivatives often involves green and clean methods, such as microwave synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce more sustainable chemical processes, which may indirectly influence the action of the resulting compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinoline-7-carbonitrile can be synthesized through various methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes benzaldehyde, methyl cyanoacetate, and aromatic amines with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of quinoline-7-carbonitrile often involves large-scale synthesis using cost-effective and scalable methods. The simplicity and cost-effectiveness of these methodologies make them attractive for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoline-7-carbonitrile can yield quinoline-7-carboxylic acid, while reduction can produce quinoline-7-methylamine.
Comparación Con Compuestos Similares
Similar Compounds
- Quinoline-6-carbonitrile
- Quinoline-8-carbonitrile
- Quinoline-7-carboxylic acid
Uniqueness
Quinoline-7-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and applications .
Propiedades
IUPAC Name |
quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHIFNNCZPJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625033 | |
| Record name | Quinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67360-38-7 | |
| Record name | Quinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

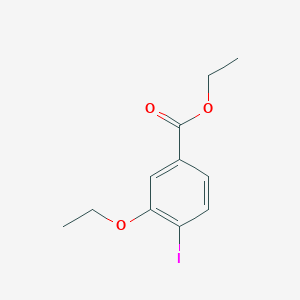
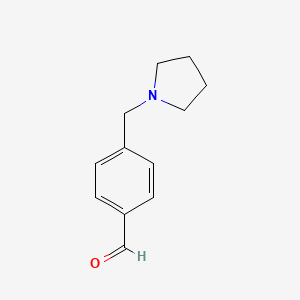
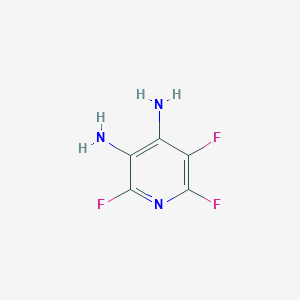
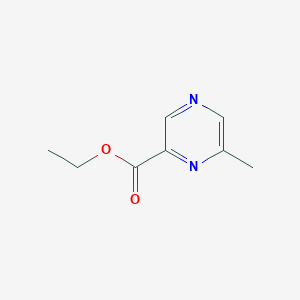
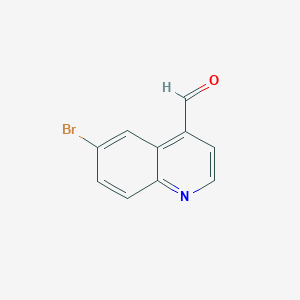

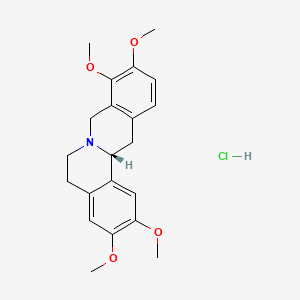

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)
